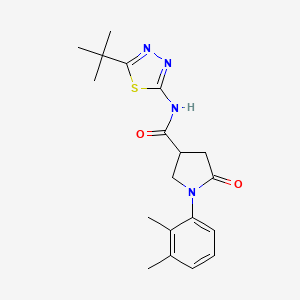![molecular formula C16H15N3O2S B11173345 N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B11173345.png)
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring fused with a thiadiazole ring, which is further substituted with a phenylpropyl group.
Preparation Methods
The synthesis of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process can be summarized as follows :
Starting Materials: Acyl chlorides and heterocyclic amine derivatives.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using argon or nitrogen, at low temperatures (0°C) to prevent side reactions.
Catalysts and Reagents: Common reagents include oxalyl chloride for the formation of acyl chlorides, and various amines for the subsequent reactions.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process.
Chemical Reactions Analysis
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide undergoes several types of chemical reactions :
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine are commonly used.
Major Products: The major products formed include furan-2,3-dione, dihydrothiadiazole, and brominated phenylpropyl derivatives.
Scientific Research Applications
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes like acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of gram-positive and gram-negative bacteria.
Industry: Utilized in the development of new antimicrobial agents to combat drug-resistant bacterial strains.
Mechanism of Action
The mechanism of action of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves several molecular targets and pathways :
Molecular Targets: The compound targets bacterial cell wall synthesis and disrupts membrane integrity.
Pathways Involved: It inhibits key enzymes involved in bacterial metabolism, leading to cell death. The compound also interferes with DNA replication and protein synthesis in bacteria.
Comparison with Similar Compounds
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can be compared with other similar compounds to highlight its uniqueness :
Similar Compounds: Compounds like 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one and pyrazole–thiazole carboxamide derivatives.
Uniqueness: Unlike other compounds, this compound exhibits a unique combination of antibacterial and antifungal properties, making it a versatile candidate for drug development.
Properties
Molecular Formula |
C16H15N3O2S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2S/c1-11(12-6-3-2-4-7-12)10-14-18-19-16(22-14)17-15(20)13-8-5-9-21-13/h2-9,11H,10H2,1H3,(H,17,19,20) |
InChI Key |
GGRLFUPCDHEXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


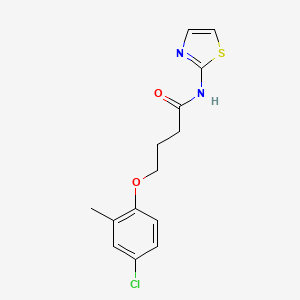
![3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide](/img/structure/B11173270.png)
![4-[(2-ethylbutanoyl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B11173283.png)
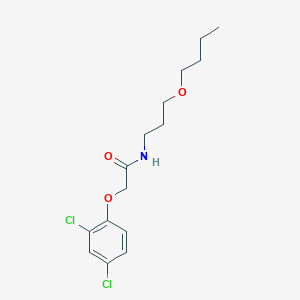
![3-[(2-methylpropanoyl)amino]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11173290.png)
![1-(4-fluorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173295.png)
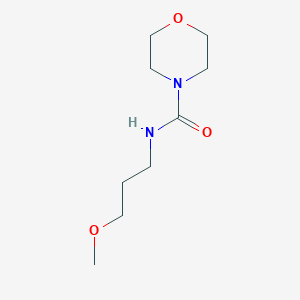
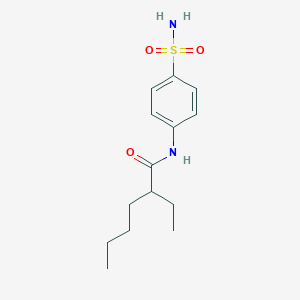
![2,5-dichloro-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B11173311.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11173315.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B11173327.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11173331.png)
